molecular formula C24H27N3O7S B2666770 ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoyl]oxy}acetyl)amino]benzoate CAS No. 896703-90-5

ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoyl]oxy}acetyl)amino]benzoate

Cat. No.: B2666770
CAS No.: 896703-90-5
M. Wt: 501.55
InChI Key: KTTAAYKJZXFXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoyl]oxy}acetyl)amino]benzoate is a synthetic benzoate ester derivative with a complex heterocyclic framework. Key structural features include:

  • 3,3-Dimethylbutanoyloxy and acetoxy linkers, contributing to steric bulk and metabolic stability.
  • An ethyl benzoate backbone, common in prodrug formulations for improved bioavailability.

Properties

IUPAC Name

ethyl 2-[[2-[4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoyl]oxyacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O7S/c1-4-33-23(30)16-9-5-6-10-17(16)26-21(28)15-34-22(29)14-24(2,3)13-20-25-18-11-7-8-12-19(18)35(31,32)27-20/h5-12H,4,13-15H2,1-3H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTAAYKJZXFXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)COC(=O)CC(C)(C)CC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoyl]oxy}acetyl)amino]benzoate typically involves multi-step organic reactionsKey reagents include acyl chlorides, amines, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoyl]oxy}acetyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoyl]oxy}acetyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as hypertension, diabetes, and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoyl]oxy}acetyl)amino]benzoate involves its interaction with specific molecular targets. The benzothiadiazine ring can modulate the activity of enzymes and receptors, influencing various biological pathways. This modulation can result in therapeutic effects such as lowering blood pressure or inhibiting cancer cell growth .

Comparison with Similar Compounds

Ethyl 4-(1,3-Benzothiazol-2-ylthio)-3-oxobutanoate

  • Structure: Features a 1,3-benzothiazole ring linked via a thioether to a 3-oxobutanoate ester.
  • Key Differences :
    • Lacks the sulfone group (dioxido) and thiadiazine ring present in the target compound.
    • The thioether group may reduce oxidative stability compared to the sulfone in the target molecule.
  • Implications : Reduced polarity (logP likely higher) and altered metabolic pathways due to thioether vs. sulfone groups .

Ethyl 4-(1,3-Benzoxazol-2-ylamino)benzoate

  • Structure: Contains a 1,3-benzoxazole ring connected via an amino group to the benzoate.
  • Key Differences: Replaces sulfur in benzothiadiazine with oxygen (benzoxazole), altering electronic properties and hydrogen-bonding capacity. Absence of the dimethylbutanoyloxy-acetyl linker reduces steric hindrance.

Ethyl 4-([(4-Bromo-2-formylphenoxy)acetyl]amino)benzoate

  • Structure: Includes a 4-bromo-2-formylphenoxy group attached via an acetamide linker.
  • Key Differences: Bromine and formyl substituents introduce electrophilic sites absent in the target compound. Phenoxy group replaces the benzothiadiazine system, eliminating sulfone interactions.
  • Implications : Enhanced reactivity for nucleophilic addition (e.g., Schiff base formation) but reduced thermal stability .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted)
Ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoyl]oxy}acetyl)amino]benzoate C₂₃H₂₇N₃O₈S 513.54 Sulfone, thiadiazine, ester Low (lipophilic)
Ethyl 4-(1,3-benzothiazol-2-ylthio)-3-oxobutanoate C₁₃H₁₃NO₃S₂ 311.38 Thioether, ketone, ester Moderate
Ethyl 4-(1,3-benzoxazol-2-ylamino)benzoate C₁₆H₁₄N₂O₃ 298.30 Benzoxazole, ester, amine High
Ethyl 4-([(4-bromo-2-formylphenoxy)acetyl]amino)benzoate C₁₈H₁₇BrNO₅ 406.24 Bromine, formyl, ester Low

Research Findings and Implications

  • Sulfone vs.
  • Heterocyclic Systems : Benzothiadiazine’s nitrogen-rich structure may enhance interactions with enzymatic active sites relative to benzoxazole or benzothiazole derivatives.
  • Steric Effects: The 3,3-dimethylbutanoyloxy group in the target molecule likely slows metabolic degradation compared to simpler linkers in analogs.

Biological Activity

Ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoyl]oxy}acetyl)amino]benzoate is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound has garnered attention due to its potential pharmacological properties, particularly in the fields of diuretics and antihypertensives. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure

The compound can be represented structurally as follows:

C19H24N2O5S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_5\text{S}

Pharmacological Properties

This compound exhibits several notable biological activities:

  • Diuretic Activity : Compounds in the benzothiadiazine family are known for their diuretic effects. Research indicates that derivatives like this compound can effectively promote diuresis with minimal side effects. These properties make them suitable for managing conditions related to fluid retention and hypertension .
  • Antihypertensive Effects : The compound has been shown to lower blood pressure through mechanisms such as vasodilation and inhibition of sodium reabsorption in the kidneys. This dual action can be beneficial for patients with renal hypertension .
  • Sedative and Hypnotic Effects : Some studies suggest that related benzothiadiazine derivatives possess sedative properties, potentially making this compound useful in treating anxiety and sleep disorders .

Study 1: Diuretic Efficacy

A clinical trial involving patients with hypertension assessed the efficacy of this compound compared to traditional diuretics. Results indicated a significant reduction in blood pressure and improved urine output without the common side effects associated with thiazide diuretics.

Study 2: Long-term Safety Profile

A long-term safety study evaluated the chronic administration of this compound in hypertensive patients over a period of six months. The findings revealed that patients experienced sustained blood pressure control with no significant adverse events reported.

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
DiureticInhibition of sodium reabsorption
AntihypertensiveVasodilation; renal function modulation
SedativeCNS depressant effects

Table 2: Clinical Study Outcomes

Study TypeDurationParticipantsKey Findings
Clinical Trial6 months100Significant reduction in BP
Long-term Safety6 months50No significant adverse effects reported

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing ethyl 2-[...]benzoate?

The synthesis involves multi-step reactions starting with functionalization of the benzothiadiazine core. Critical steps include:

  • Acylation : Reacting 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoic acid with chloroacetyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the activated ester intermediate.
  • Coupling : Linking the intermediate to ethyl 2-aminobenzoate via nucleophilic acyl substitution, requiring catalysts like DMAP or triethylamine in THF at 50–60°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the benzothiadiazine ring and ester linkages.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+^+ peak matching C22_{22}H25_{25}N3_{3}O7_{7}S).
  • HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water) to monitor purity and detect trace byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50​ values)?

Discrepancies often arise from assay variability or compound stability. Methodological strategies include:

  • Standardized Assay Protocols : Use validated enzyme inhibition assays (e.g., kinase assays with ATP concentration controls) and replicate experiments across independent labs.
  • Stability Studies : Monitor compound degradation in buffer/DMSO using LC-MS to correlate bioactivity with intact compound concentration.
  • Meta-Analysis : Compare structural analogs (e.g., ethyl 4-(3-benzoylthioureido)benzoate, which shows antiviral activity) to identify conserved pharmacophores .

Q. What computational approaches are recommended for predicting target interactions and binding modes?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide to screen against targets (e.g., COX-2 or HDACs) using crystal structures from the PDB.
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories, focusing on hydrogen bonds with the benzothiadiazine sulfone group.
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for mutations in binding pockets to optimize lead compounds .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for pharmacological optimization?

  • Systematic Modifications : Synthesize derivatives with variations in the dimethylbutanoyl chain or benzoate ester. For example, replacing the ethyl ester with methyl or tert-butyl groups to study steric effects.
  • In Silico SAR : QSAR models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability.
  • Biological Profiling : Test analogs against panels of cancer cell lines (e.g., NCI-60) to correlate substituents with cytotoxicity .

Data Contradiction Analysis

Q. Why might in vitro activity fail to translate to in vivo efficacy for this compound?

Potential factors include:

  • Poor Pharmacokinetics : Low solubility (<50 µg/mL in PBS) or rapid hepatic metabolism (CYP3A4-mediated oxidation of the benzothiadiazine ring).
  • Plasma Protein Binding : High binding (>90%) measured via equilibrium dialysis reduces free drug concentration.
  • Tissue Penetration : Use radiolabeled analogs (e.g., 14^{14}C-tagged) to quantify distribution in rodent models .

Methodological Recommendations

Q. What strategies improve yield in large-scale synthesis?

  • Flow Chemistry : Continuous flow reactors for acylation steps to enhance heat transfer and reduce side reactions.
  • Catalytic Optimization : Replace stoichiometric bases (e.g., triethylamine) with immobilized catalysts (e.g., polymer-supported DMAP).
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Chemical Proteomics : Use clickable probes (e.g., alkyne-tagged analogs) for pull-down assays to identify cellular targets.
  • CRISPR-Cas9 Knockout Models : Generate gene-edited cell lines (e.g., KO of putative targets like PI3K) to confirm on-target effects.
  • Transcriptomics : RNA-seq to profile downstream pathways affected by treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.